Thallium(III) nitrate trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Thallium(III) nitrate trihydrate can be synthesized through various methods. One common synthetic route involves the reaction of thallium(I) nitrate with nitric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the trihydrate form . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Thallium(III) nitrate trihydrate undergoes several types of chemical reactions, including:

Oxidation: It is a strong oxidizing agent and can oxidize various organic compounds.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Rearrangement: It mediates the regioselective ring expansion of cyclic aralkyl ketones via oxidative rearrangement.

Common reagents used in these reactions include nitric acid, methanol, and various organic substrates. The major products formed from these reactions are typically oxidized organic compounds such as carbonyl compounds and quinone acetals .

Aplicaciones Científicas De Investigación

Oxidation Reactions

Thallium(III) nitrate trihydrate is primarily utilized as a reagent for the rapid oxidation of various organic compounds. Its ability to oxidize styrene derivatives to carbonyl compounds is particularly noteworthy. This reaction is crucial in synthetic organic chemistry for producing aldehydes and ketones from alkenes, enhancing the functionalization of organic molecules .

Regioselective Rearrangements

The compound facilitates regioselective ring expansions of cyclic aralkyl ketones via oxidative rearrangement. This property allows chemists to manipulate molecular structures effectively, enabling the synthesis of complex organic compounds with desired functionalities .

Hydrolysis of Thioacetals

This compound serves as a selective agent for hydrolyzing thioacetals into carbonyl compounds. This transformation is essential in the preparation of various aldehydes and ketones, which are fundamental building blocks in organic synthesis .

Synthesis of Steroids

It has been employed in general synthetic methods for producing 19-norsteroids, which are important in pharmaceutical applications. The compound's oxidative capabilities allow for the modification of steroid structures, aiding in drug development .

Case Study 1: Oxidation of Styrene Derivatives

In a study conducted by McKillop et al., thallium(III) nitrate was used to convert tosylhydrazones into corresponding carbonyl compounds with high yields under mild conditions. This demonstrates its effectiveness as an oxidizing agent in synthetic pathways .

Case Study 2: Synthesis of Complex Organic Molecules

Research has shown that thallium(III) nitrate can mediate the ring contraction of cyclic ketones, leading to the formation of trans-fused 10-methyl-2-decalones. This application highlights its utility in synthesizing complex cyclic structures that are often challenging to produce using traditional methods .

Mecanismo De Acción

The mechanism by which thallium(III) nitrate trihydrate exerts its effects is primarily through its strong oxidizing properties. It oxidizes organic substrates by accepting electrons, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions include various organic functional groups such as alkenes, phenols, and ketones .

Comparación Con Compuestos Similares

Thallium(III) nitrate trihydrate can be compared with other thallium compounds such as thallium(I) nitrate, thallium(III) oxide, and thallium(I) sulfate. While all these compounds contain thallium, they differ in their oxidation states and chemical properties:

Thallium(I) nitrate: Contains thallium in the +1 oxidation state and is less oxidizing compared to this compound.

Thallium(III) oxide: Another thallium(III) compound, but it is primarily used as a precursor for other thallium compounds.

Thallium(I) sulfate: Contains thallium in the +1 oxidation state and is used in different applications compared to this compound.

This compound is unique due to its strong oxidizing properties and its ability to mediate various organic transformations, making it a valuable reagent in organic synthesis .

Actividad Biológica

Thallium(III) nitrate trihydrate (Tl(NO₃)₃·3H₂O) is a compound known for its utility in various chemical reactions, particularly in organic synthesis. However, its biological activity and toxicity are significant areas of concern, particularly due to the compound's high toxicity and potential health risks associated with exposure. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, effects on various biological systems, and relevant case studies.

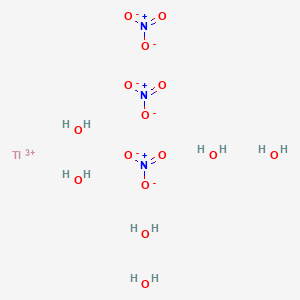

- Molecular Formula : Tl(NO₃)₃·3H₂O

- Molecular Weight : 444.48 g/mol

- Melting Point : 102°C to 105°C

- Solubility : Soluble in water (approximately 95 g/L at 20°C)

- Physical Form : Crystalline solid

- Safety Classification : Highly toxic; classified as a hazardous material under various safety regulations .

Toxicological Profile

Thallium compounds, including this compound, are associated with severe toxicity. The following key points summarize the toxicological effects observed in various studies:

- Acute Toxicity : Oral doses of thallium(III) nitrate as low as 20-60 mg/kg can be lethal within a week. Symptoms include anorexia, vomiting, diarrhea, skin changes, and neurological disorders leading to respiratory failure .

- Chronic Toxicity : Long-term exposure can lead to symptoms similar to acute toxicity, including hair loss (alopecia), gastrointestinal issues, and neurological impairments such as peripheral neuropathy and ataxia. Histological examinations reveal necrosis in organs such as the kidneys and liver .

- Dose-Response Relationship : There is a clear dose-response relationship between urinary thallium concentration and adverse health effects. Concentrations below 5 µg/L are considered unlikely to cause harm, while levels above 500 µg/L are associated with clinical poisoning .

This compound exerts its toxic effects through several mechanisms:

- Cellular Membrane Disruption : Thallium ions can disrupt cellular membranes, leading to mitochondrial swelling and loss of organelle integrity. This disruption affects cellular functions and can lead to cell death .

- Neurological Effects : Thallium exposure has been linked to significant neurological damage characterized by axonal degeneration and myelin sheath disintegration. Symptoms include sensory disturbances and motor function impairment .

- Cardiovascular Damage : Acute exposure has resulted in cardiovascular complications such as myocardial necrosis and arrhythmias. Electrocardiographic changes have been documented following high-dose exposure .

Case Studies

Several case studies highlight the severe effects of this compound on human health:

- Case Study 1 : A report documented severe poisoning in individuals exposed to thallium emissions from a cement plant in Germany. Symptoms included neurological disturbances that did not correlate with expected chronic poisoning indicators but were significant enough to warrant concern .

- Case Study 2 : In a clinical setting, patients exhibiting symptoms of thallium poisoning had elevated urinary thallium levels correlating with severe gastrointestinal and neurological symptoms. Postmortem examinations revealed extensive organ damage consistent with acute thallium toxicity .

Biological Activity Summary Table

Propiedades

IUPAC Name |

thallium(3+);trinitrate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.3H2O.Tl/c3*2-1(3)4;;;;/h;;;3*1H2;/q3*-1;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPIKMRXMBJLCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Tl+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N3O12Tl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.